2,5-Difluoro-4-(trifluoromethoxy)aniline
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Overview
Description
2,5-Difluoro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F5NO It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with fluorine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(trifluoromethoxy)aniline typically involves multiple steps. One common method includes the nitration of a precursor compound followed by reduction. For example, 1,2-dichlorotrifluoromethoxy-benzene can be nitrated at temperatures between -20°C and +80°C, followed by catalytic hydrogenation to yield the desired aniline derivative . Another method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then catalytically reduced to produce 4-(difluoromethoxy)aniline .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various bases and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or quinone derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups into the benzene ring.
Scientific Research Applications
2,5-Difluoro-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for research purposes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)aniline: Similar structure but with one less fluorine atom.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains bromine atoms instead of fluorine.
4-(Difluoromethoxy)aniline: Contains a difluoromethoxy group instead of trifluoromethoxy
Uniqueness
2,5-Difluoro-4-(trifluoromethoxy)aniline is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
114021-43-1 |
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Molecular Formula |
C7H4F5NO |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
2,5-difluoro-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4F5NO/c8-3-2-6(14-7(10,11)12)4(9)1-5(3)13/h1-2H,13H2 |
InChI Key |
NCCFJYHLZQFMAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)F)N |
Origin of Product |
United States |
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